molecular formula C8H8N2O4 B1586740 2-Methoxy-6-methyl-3-nitroisonicotinaldehyde CAS No. 221349-79-7

2-Methoxy-6-methyl-3-nitroisonicotinaldehyde

Cat. No. B1586740
M. Wt: 196.16 g/mol
InChI Key: LNPSZMOVBDUHMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06610692B1

Procedure details

To a −70° C. solution of oxalyl chloride (2.0 mL, 22 mmol) in 50 mL of DCM was added 3.4 mL (44 mmol) of DMSO in 10 mL of DCM by dropping funnel. After 2 min, the reaction mixture was treated with 3.99 g (20 mmol) of the alcohol from step C in 20 mL of DCM. The solution was stirred for an additional 15 min at −70° C., treated with 14 mL (50 mmol) of Et3N and warmed to ambient temperature over 90 min. The reaction was quenched with 100 mL of water and the two phases were separated. The aqueous phase was extracted with 100 mL of DCM and the combined organic extracts were washed with 50 mL of brine and dried over MgSO4. The yellow solution was concentrated and chromatographed (2:3 EtOAc/Hexane) to afford the aldehyde as a yellow solid.
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
3.4 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
alcohol
Quantity
3.99 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
14 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(Cl)(=O)C(Cl)=O.CS(C)=O.[OH:11][CH2:12][C:13]1[CH:18]=[C:17]([CH3:19])[N:16]=[C:15]([O:20][CH3:21])[C:14]=1[N+:22]([O-:24])=[O:23].CCN(CC)CC>C(Cl)Cl>[CH:12]([C:13]1[CH:18]=[C:17]([CH3:19])[N:16]=[C:15]([O:20][CH3:21])[C:14]=1[N+:22]([O-:24])=[O:23])=[O:11]

Inputs

Step One
Name
Quantity
2 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
3.4 mL
Type
reactant
Smiles
CS(=O)C
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
alcohol
Quantity
3.99 g
Type
reactant
Smiles
OCC1=C(C(=NC(=C1)C)OC)[N+](=O)[O-]
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
14 mL
Type
reactant
Smiles
CCN(CC)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-70 °C
Stirring
Type
CUSTOM
Details
The solution was stirred for an additional 15 min at −70° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
warmed to ambient temperature over 90 min
Duration
90 min
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with 100 mL of water
CUSTOM
Type
CUSTOM
Details
the two phases were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with 100 mL of DCM
WASH
Type
WASH
Details
the combined organic extracts were washed with 50 mL of brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
The yellow solution was concentrated
CUSTOM
Type
CUSTOM
Details
chromatographed (2:3 EtOAc/Hexane)

Outcomes

Product
Details
Reaction Time
2 min
Name
Type
product
Smiles
C(=O)C1=C(C(=NC(=C1)C)OC)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.